Bismuth n-butoxide
Description
Properties
Molecular Formula |
C12H27BiO3 |
|---|---|
Molecular Weight |
428.32 g/mol |
IUPAC Name |
tributoxybismuthane |
InChI |
InChI=1S/3C4H9O.Bi/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
InChI Key |
YARYADVWFXCHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Bi](OCCCC)OCCCC |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
Metathesis Reaction with Bismuth(III) Chloride
The most widely documented method involves the metathesis reaction between bismuth(III) chloride (BiCl₃) and sodium n-butoxide (NaO-n-Bu) in anhydrous toluene under an inert atmosphere:
$$
\text{BiCl}3 + 3\ \text{NaO-n-Bu} \rightarrow \text{Bi(O-n-Bu)}3 + 3\ \text{NaCl}
$$
Key Parameters :
- Solvent : Toluene or tetrahydrofuran (THF) to prevent hydrolysis.
- Temperature : 0–25°C to minimize side reactions.
- Yield : 75–85%, with purity dependent on subsequent distillation or recrystallization.
This method produces a hygroscopic, air-sensitive product, necessitating storage under argon or nitrogen.
Alternative Synthetic Routes
Transmetalation with Bismuth Tris(trimethylsilyl)amide
Bismuth tris(trimethylsilyl)amide, Bi(N(SiMe₃)₂)₃, reacts with n-butanol in hexane to yield bismuth n-butoxide:
$$
\text{Bi(N(SiMe₃)₂)}3 + 3\ \text{HO-n-Bu} \rightarrow \text{Bi(O-n-Bu)}3 + 3\ \text{HN(SiMe₃)₂}
$$
Advantages :
Redox Reactions with Bismuth Metal
Elemental bismuth reacts with n-butanol in the presence of iodine or mercury(II) oxide as catalysts:
$$
2\ \text{Bi} + 6\ \text{HO-n-Bu} \xrightarrow{\text{HgO}} 2\ \text{Bi(O-n-Bu)}3 + 3\ \text{H}2
$$
Limitations :
Industrial Production Methods
Continuous-Flow Reactor Systems
Industrial-scale synthesis employs continuous-flow reactors to enhance efficiency:
- Temperature : 80–100°C to balance reaction kinetics and decomposition.
- Pressure : Subatmospheric (0.5–0.8 atm) to remove volatile byproducts.
- Catalysts : Lewis acids (e.g., AlCl₃) at 0.1–1.0 mol% accelerate ligand exchange.
Table 1: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch | Continuous-Flow |
| Temperature | 0–25°C | 80–100°C |
| Pressure | Atmospheric | Subatmospheric |
| Yield | 75–85% | 90–92% |
| Purity | 85–90% | 95–98% |
Characterization and Quality Control
Spectroscopic Analysis
Challenges and Mitigation Strategies
Recent Advances in Synthesis
Sol-Gel Processing
This compound serves as a precursor for sol-gel-derived bismuth oxide thin films. Hydrolysis in controlled humid environments produces nanostructured Bi₂O₃ with photocatalytic properties.
Electrochemical Applications
In situ transformation of this compound to bismuth nanosheets (BiNSs) enables efficient CO₂ reduction to formate, achieving 93% faradaic efficiency.
Chemical Reactions Analysis
Types of Reactions
Bismuth n-butoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce bismuth hydroxide and n-butanol.
Substitution: It can participate in substitution reactions where the n-butoxide groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete decomposition.
Substitution: Various ligands such as halides, phosphines, and amines can be used in substitution reactions.
Major Products
Oxidation: Bismuth oxides (e.g., Bi2O3).
Hydrolysis: Bismuth hydroxide and n-butanol.
Substitution: Bismuth complexes with different ligands.
Scientific Research Applications
Bismuth n-butoxide has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a precursor for synthesizing bismuth-containing compounds and materials, as well as a catalyst in organic reactions.
Scientific Research Applications
Chemistry
this compound is a precursor in the synthesis of bismuth-containing compounds and materials. For instance, Koiwa et al. used strontium ethoxyethoxide, this compound, and tantalum ethoxide to prepare a sol-gel solution for strontium bismuth tantalate (SBT) films . this compound also acts as a catalyst in various organic reactions. Additionally, bismuth oxides (e.g., Bi2O3) can be produced through oxidation, while hydrolysis yields bismuth hydroxide and n-butanol. this compound can also form bismuth complexes with different ligands through substitution reactions.
Biology
Researchers are exploring this compound for potential antimicrobial properties and its role in biological imaging. Studies suggest that bismuth(III) hydroxamates have strong bactericidal effects against Helicobacter pylori, even more so than standard bismuth carboxylate-based medications . The metal compound exerts bactericidal or bacteriostatic effects through the generation of radical oxygen species, interference in cell redox processes, enzyme and ATP inhibition, disruption of protein function, membrane impairment, and DNA damage . Bismuth compounds can inhibit enzymes like urease and alcohol dehydrogenase and interfere with Fe(III) regulating proteins . Bismuth derivatives, such as bismuth subsalicylate, are effective in treating H. pylori . They can also inhibit bacterial enzymes, such as metallo-β-lactamases, by displacing the Zn(II) cofactor .
Medicine
this compound is under investigation for its therapeutic potential, especially in treating gastrointestinal disorders. Bismuth compounds are considered relatively non-toxic due to their low solubility in aqueous solutions, which are similar to biological fluids . When taken in large quantities or for extended periods, bismuth toxicity may develop due to incorrect usage or extreme doses, with reported toxic effects including encephalopathy, nephropathy, osteoarthropathy, gingivostomatitis, and colitis . Bismuth derivatives can precipitate within ulcers, forming a glycoprotein-bismuth complex that acts as a protective coating and promotes lesion healing .
Mechanism of Action
The mechanism of action of bismuth n-butoxide involves its interaction with molecular targets through its bismuth center. The compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. In biological systems, this compound can disrupt microbial cell walls and inhibit enzyme activity, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Metal Alkoxides
Titanium n-Butoxide (Ti(OCH₂CH₂CH₂CH₃)₄)
- Applications : Widely used in sol-gel processes to produce titanium dioxide (TiO₂) for ceramics, coatings, and photovoltaics .
- Reactivity : Highly hydrolysis-prone, requiring stabilization with chelating agents like acetylacetone .
- Toxicity : Moderate; requires careful handling due to corrosive nature.
- Key Difference : Titanium n-butoxide exhibits higher reactivity in hydrolysis compared to bismuth derivatives, which may form more stable intermediates .
Zirconium n-Butoxide (Zr(OCH₂CH₂CH₂CH₃)₄)
- Applications: Used in dielectric materials (e.g., Ba(Zr,Ti)O₃ nanofibers) and oxygen sensors .
- Synthesis : Often co-processed with titanium n-butoxide in electrospinning techniques .
- Key Difference : Zirconium alkoxides form stronger metal-oxygen bonds, enhancing thermal stability in composites compared to bismuth alkoxides .
Sodium n-Butoxide (NaOCH₂CH₂CH₂CH₃)
- Applications : A strong base in organic synthesis (e.g., deprotonation reactions) .
- Safety: Highly flammable, with explosive limits of 1.4–11.2 vol% in n-butanol .
- Key Difference: Unlike sodium n-butoxide, bismuth n-butoxide is likely non-flammable but moisture-sensitive, acting as a Lewis acid catalyst rather than a base .
Bismuth-Based Compounds
Bismuth Oxide (Bi₂O₃)
- Applications : Radiation shielding, semiconductors (Bi₂O₃-doped materials), and catalysts .
- Synthesis: this compound could hydrolyze to form Bi₂O₃ nanoparticles, similar to titanium/zirconium alkoxide-to-oxide conversions .
- Toxicity : Low; safer than lead oxide for medical imaging .
Bismuth Nitrate (Bi(NO₃)₃)
- Applications : Precursor for bismuth oxynitrate, used in cosmetics and pharmaceuticals .
- Reactivity : Reacts with water to form insoluble oxynitrate, limiting bioavailability .
- Key Difference: this compound offers better solubility in organic solvents, enabling controlled nanomaterial synthesis .
Comparison Table
Biological Activity
Bismuth n-butoxide is a coordination compound of bismuth that has gained attention for its potential biological applications, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by the formula , where "Bu" represents the n-butyl group. The compound exhibits unique chemical properties due to the presence of the bismuth ion, which is known for its relatively low toxicity compared to other heavy metals. This makes it a candidate for various pharmaceutical applications.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 391.4 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Decomposes before melting |
| Toxicity | Low compared to other bismuth compounds |
Antimicrobial Properties
Recent studies have shown that bismuth compounds, including this compound, exhibit significant antimicrobial activity. Notably, they have been effective against Helicobacter pylori , a bacterium associated with gastric ulcers and cancer. Research indicates that bismuth disrupts multiple essential pathways in H. pylori, including oxidative defense systems and pH-buffering abilities, leading to bacterial cell death .
Case Study: Efficacy Against H. pylori
A study demonstrated that this compound had a minimum inhibitory concentration (MIC) of 8.84 μM against H. pylori strains, which is significantly lower than conventional antibiotics . The compound's mechanism includes:
- Disruption of Virulence Factors : Downregulation of virulence proteins such as CagA and VacA.
- Inhibition of Flagella Assembly : Preventing bacterial colonization.
- Targeting Oxidative Stress Response : Inhibition of antioxidant enzymes critical for bacterial survival.
Anticancer Activity
This compound also shows promise in cancer treatment. Studies indicate that certain bismuth complexes can induce apoptosis in cancer cells through various mechanisms, including DNA fragmentation and lipid peroxidation .
Table 2: Anticancer Activity of Bismuth Compounds
| Compound | Type of Cancer | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| This compound | Breast Cancer | Induces apoptosis | 15 |
| Bismuth Complex A | Leishmania major | Disrupts metabolic pathways | 0.19 |
| Bismuth Complex B | Various solid tumors | DNA fragmentation | 12 |
Case Study: Non-Apoptotic Cell Death
Research by Iuchi et al. found that some organobismuth compounds promote non-apoptotic cell death in human cancer cells via lipid peroxidation, suggesting alternative pathways for inducing cell death that could be exploited for therapeutic purposes .
Toxicity and Safety Profile
While bismuth compounds generally exhibit low toxicity, there are cases where excessive use has led to adverse effects such as neurotoxicity and renal failure . Monitoring blood levels during treatment is crucial to avoid complications.
Table 3: Reported Toxicity Cases
| Case Description | Symptoms | Blood Bismuth Level (µg/L) | Outcome |
|---|---|---|---|
| Case 1 | Nausea, vomiting | 260 | Resolved with hemodialysis |
| Case 2 | Visual disturbances | 1600 | Died after complications |
| Case 3 | Cerebral dysfunction | 739 | Normalized after treatment |
Q & A
Q. What are the key methodologies for synthesizing bismuth n-butoxide, and how can purity be ensured?
this compound is typically synthesized via alkoxylation reactions, where bismuth precursors (e.g., bismuth chloride or nitrate) react with n-butanol under anhydrous conditions. A common approach involves refluxing bismuth chloride with excess n-butanol in an inert atmosphere, followed by vacuum distillation to remove volatile byproducts . Stabilizing agents like acetic acid may be added to prevent hydrolysis. Purity is assessed using thermogravimetric analysis (TGA) to detect residual solvents and inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry .
Q. How can thermal stability and decomposition pathways of this compound be characterized?
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is used to study decomposition. This compound typically decomposes in stages: initial loss of butanol ligands (150–250°C) followed by oxide formation (Bi₂O₃ above 400°C) . In situ X-ray diffraction (XRD) during calcination can identify intermediate phases. Note that impurities (e.g., residual acetate) may alter decomposition kinetics, necessitating rigorous precursor purification .
Q. What solvent systems are compatible with this compound for solution-phase processing?
this compound is sensitive to moisture but soluble in anhydrous alcohols (e.g., n-butanol) and coordinating solvents like acetic acid. For sol-gel synthesis, mixtures with acetic acid and propanol are common, as they slow hydrolysis and enable homogeneous precursor solutions . Avoid aqueous solvents to prevent rapid hydrolysis to Bi₂O₃ .
Advanced Research Questions
Q. How do discrepancies in vapor pressure data for this compound arise, and how can they be resolved?
Vapor pressure measurements are prone to errors from impurities (e.g., unreacted butanol) and thermal decomposition at elevated temperatures. Early studies reported inconsistencies in n-butoxide vapor pressures due to inadequate purification and time-dependent decomposition . Modern approaches use dynamic mass spectrometry under controlled atmospheres and low-pressure conditions to isolate volatile species. Computational corrections (e.g., Antoine equation adjustments) can account for decomposition artifacts .
Q. What computational methods are suitable for modeling the electronic structure of this compound in catalytic applications?
Density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91) effectively models bismuth’s relativistic effects and ligand interactions. Plane-wave basis sets (e.g., VASP) combined with projector augmented-wave (PAW) pseudopotentials are recommended for simulating bulk and surface properties . For catalytic plasticity (e.g., CO₂ conversion), hybrid functionals (HSE06) improve accuracy in bandgap and adsorption energy predictions .
Q. How can this compound be optimized as a precursor for bismuth-containing perovskites or photocatalysts?
In sol-gel synthesis, stoichiometric control is critical. For example, in lead zirconate titanate (PZT) systems, this compound is reacted with Zr/Ti alkoxides in acetic acid, followed by oxalic acid precipitation to form homogeneous precursors . Calcination at 400–700°C under oxygen ensures phase purity. Advanced doping (e.g., Cu or Nb) enhances photocatalytic activity, monitored via UV-Vis spectroscopy and electrochemical impedance spectroscopy .
Q. What are the challenges in analyzing this compound’s solubility in complex solvent systems?
Solubility studies require inert conditions (glovebox) to prevent hydrolysis. For thiourea-acetic acid systems (used in bismuth recovery), solubility is quantified via atomic absorption spectroscopy (AAS) after centrifugal separation. Note that solubility trends (Bi₂O₃ < Bi < Bi₂S₃) in acidic thiourea suggest ligand competition effects, which may guide solvent selection for this compound dissolution .
Methodological Notes
- Experimental Design : Always use Schlenk lines or gloveboxes for synthesis and handling to prevent hydrolysis.
- Data Contradictions : Cross-validate thermal data (TGA/DSC) with XRD to distinguish decomposition products from impurities .
- Advanced Characterization : Pair DFT simulations with X-ray photoelectron spectroscopy (XPS) to correlate electronic structure with catalytic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
